
2-Ethoxy-2-phenylethan-1-amine hydrochloride
概要
説明
2-Ethoxy-2-phenylethan-1-amine hydrochloride is a chemical compound with the formula C10H16ClNO . It is a crystalline powder that is generally white in color.
Molecular Structure Analysis
The molecular weight of this compound is 201.7 . The InChI code for this compound is 1S/C10H15NO.ClH/c1-2-12-10(8-11)9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H .Physical And Chemical Properties Analysis
This compound has a melting point of 165-167°C . It is soluble in water, ethanol, and methanol.科学的研究の応用
1. Enhancing Drug Solubility and Efficacy
Poly(amidoamine) dendrimers, including those modified with amine groups such as 2-Ethoxy-2-phenylethan-1-amine hydrochloride, have shown potential in enhancing the solubility of hydrophobic drugs. The modification of these dendrimers with polyethylene glycol (PEG) can mitigate their inherent toxicity, making them suitable for drug delivery applications. This modification not only overcomes limitations like drug leakage and systemic cytotoxicity but also enhances the solubilization of hydrophobic drugs and facilitates potential DNA transfection, siRNA delivery, and tumor targeting (Luong et al., 2016).
2. Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) have been identified as effective methods for the degradation of nitrogen-containing hazardous compounds, including aromatic and aliphatic amines. These compounds, prevalent in textile, agricultural, and chemical industries, are resistant to conventional degradation processes. AOPs, including ozone treatment and Fenton processes, are effective in mineralizing these recalcitrant compounds, improving the efficacy of water treatment schemes. This category of processes is sensitive to various parameters such as pH, initial concentration, and treatment time, and it aims at a comprehensive degradation, including the mineralization of nitrogen-containing compounds (Bhat & Gogate, 2021).
3. Biomaterials and Biomedical Applications
Bio-inspired adhesive materials, such as chitosan-catechol conjugates, demonstrate robust wet-resistant adhesion, mimicking mussel adhesive proteins. These materials, potentially modified with this compound, exhibit excellent hemostatic ability and tissue adhesion. The conjugation of catechol onto chitosan significantly enhances its solubility and adhesive properties, making chitosan-catechol a promising polymer for various medical applications, including wound healing patches, tissue sealants, and hemostatic materials (Ryu, Hong, & Lee, 2015).
Safety and Hazards
作用機序
Target of Action
It is structurally similar to phenethylamine, which is known to interact with various targets such as primary amine oxidase and trypsin .
Mode of Action
Based on its structural similarity to phenethylamine, it may interact with its targets in a similar manner . Phenethylamine is known to possess reinforcing properties, a defining feature that underlies the abuse liability of amphetamine and other psychomotor stimulants .
Result of Action
Phenethylamine, a structurally similar compound, has been shown to produce conditioned place preference, a process by which an organism learns an association between drug effects and a particular place or context .
生化学分析
Biochemical Properties
2-Ethoxy-2-phenylethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as monoamine oxidase . This interaction can influence the metabolism of neurotransmitters and other amines, thereby impacting various physiological processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby altering the levels of these critical molecules within cells . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to inhibition or activation of these targets. For instance, it may inhibit monoamine oxidase, resulting in increased levels of monoamine neurotransmitters . This inhibition can lead to changes in gene expression and cellular responses, ultimately affecting physiological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing neurotransmitter levels and improving cognitive functions . At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruptions in normal physiological processes. Threshold effects are observed, where the compound’s impact changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidative deamination of amines . This interaction affects the levels of metabolites and influences metabolic flux within cells. The compound’s metabolism can lead to the production of specific metabolites that may have additional biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Its distribution within tissues can affect its localization and accumulation, influencing its overall biological effects. The compound’s ability to cross the blood-brain barrier is particularly important for its effects on the central nervous system.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in the mitochondria may influence mitochondrial function and energy metabolism.
特性
IUPAC Name |
2-ethoxy-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-12-10(8-11)9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFXNDFBIGWWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)
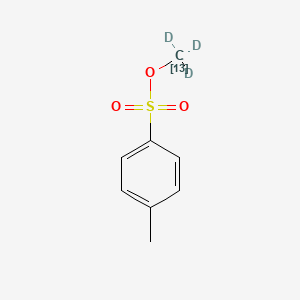
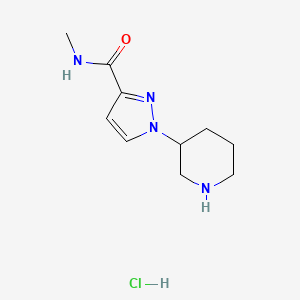
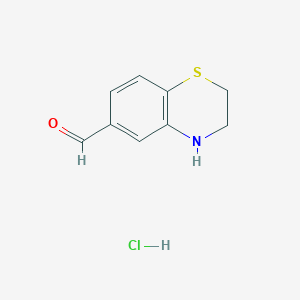

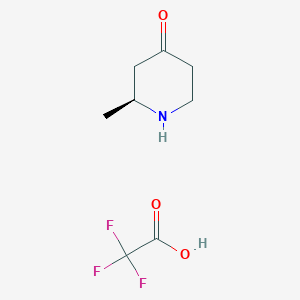

![1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B1433518.png)
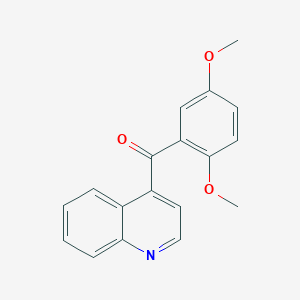
![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)
(prop-2-en-1-yl)amine dihydrochloride](/img/structure/B1433523.png)
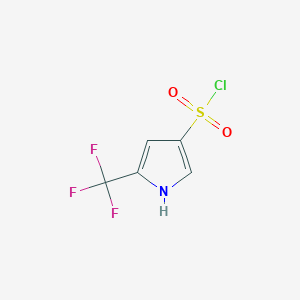
![4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1433525.png)